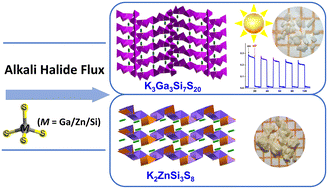Alkali halide flux synthesis, crystal structure, and photoelectric response of quaternary thiosilicates K3Ga3Si7S20 and K2ZnSi3S8†
CrystEngComm Pub Date: 2024-01-12 DOI: 10.1039/D3CE00960B
Abstract
Two new quaternary thiosilicate crystalline compounds namely K3Ga3Si7S20 (1) and K2ZnSi3S8 (2) with distinct dimensions were successfully synthesized by the alkali halide flux synthesis method. Both structures feature an anionic M–S–Si (M = Ga or Zn) network constructed from interconnected MS4 and SiS4 tetrahedral units with charge balancing K+ cations. The anionic architecture of 1 is a three-dimensional (3-D) anionic open framework of [(Ga/Si)10S20]n3n− with large channels in which K+ ions are located, while that of 2 presents a two-dimensional (2-D) anionic layer of [ZnSi3S8]n2n− and K+ cations reside in the interlayered spaces. Their physicochemical performances including optical bandgap and thermal behavior were investigated, and the photoelectric response and impedance of 1 were explored. The optical absorption edges of the two compounds are determined to be 3.60 eV (1) and 2.57 eV (2), respectively. In particular, 1 shows good photoelectric response performance, which endows it with broad application prospects in the photoelectric field.


Recommended Literature
- [1] The structure and synthesis of (+)-obliquin
- [2] Dual-functional semiconductor-decorated upconversion hollow spheres for high efficiency dye-sensitized solar cells†
- [3] Reducing toxic reactive carbonyl species in e-cigarette emissions: testing a harm-reduction strategy based on dicarbonyl trapping
- [4] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [5] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [6] A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity†
- [7] Synthesis of new N-substituted aminoquercitols from naturally available (+)-proto-quercitol and their α-glucosidase inhibitory activity†
- [8] A brief review on thermally induced oxidation and oxidative etching of thin MoS2 crystals
- [9] Female versus male biological identities of nanoparticles determine the interaction with immune cells in fish†
- [10] Growth behavior of gold nanoparticles synthesized in unsaturated fatty acids by vacuum evaporation methods†










